Journal Name:Journal of Food Science and Technology
Journal ISSN:
IF:0
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Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-06 , DOI:
10.1016/j.fpsl.2023.101110
Food losses are generated by microbial contamination due to the lack of packaging that not only functions as a barrier but releases compounds against such organisms. Electrospinning was used to develop multilayer nanofiber mats using poly-(ε-caprolactone) (PCL) in the outer layer and encapsulating the peptide LfcinB (21-25)Pal in an inner pullulan (PUL) layer. The nanofiber mats were characterized by Fourier Transformed Infrared Spectroscopy (FTIR). FTIR spectra showed the presence of the peptide in PUL nanofiber mats, the presence of both polymers in multilayer nanofiber mats, and the absence of chemical changes. In addition, a High Performance Liquid Chromatography (HPLC) was performed for peptide quantification, where an encapsulation efficiency of 65 % in the nanofiber mat was observed, and a maximum load of 50 mg peptide / g PUL. The antioxidant capacity of the peptide, evaluated through the inhibition of radical DPPH, showed an antiradical activity of 5.21 × 10−4 mg ± 1.12 × 10−5 gallic acid/mg nanofiber mat. Finally, the antimicrobial activity showed a minimum inhibitory concentration of 15 ± 0.01 μM against Escherichia coli. In conclusion, the multilayer nanofiber mat can potentially be used as part of active packaging to prolong the shelf life of foodstuff susceptible to microbial contamination.
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.fpsl.2023.101119
Nanoparticles associated with antioxidant ingredients emerge as a new strategy to improve food packaging properties. In this study, we developed gelatin-carboxymethylcellulose films containing propolis extract and TiO2 nanoparticles (1 % and 5 %), and the K-Nearest Neighbor algorithm was used to select the best packaging composition. Films showed excellent antioxidant activity and those mixed with nanoparticles performed better with light and water barrier properties. The film with propolis and 5 % TiO2 nanoparticles showed higher antioxidant activity and opacity, lower water vapor permeability, solubility, water activity, moisture content, and thickness. These results indicate that the KNN algorithm, an artificial intelligence tool, is promising for classifying and selecting films with properties of interest. The films containing propolis extract and TiO2 nanoparticles have excellent properties that validate their application as food packaging.
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.fpsl.2023.101122
The presence of microplastics in the food system has raised increasing public attention due to their potential risk to human health. However, knowledge regarding the presence and quantity of microplastics in daily consumed food products is very limited. The objective of this study is to quantify microplastics in polyethylene terephthalate (PET) bottled edible oil and determine the impact of oil on microplastics released from plastic packages in an accelerated storage experiment. For microplastic recovery, hexane was used to dilute the oil and facilitate the filtration process, and 62.73–118.00% of microplastics were recovered using standard polystyrene microplastics. Microplastics present in the oil were identified based on their Raman characteristics. The most frequent polymers identified were Poly(Ethylacrylate:St:Acrylamide) and Poly(Ethylene:Propylene) The result shows particles ranging from 1.34 × 105 to 5.80 × 105 per liter of oil were detected in 4 commercial edible oil (olive oil, canola oil, sunflower oil, and coconut oil). Over 80% of detected plastics were smaller than 10 µm. The accelerated experiment (40 °C, 10 days) did not lead to an increased number of particles (p > 0.05) nor the identification of any PET particles, suggesting that no PET microplastics were released from the bottles during the storage. Our results fill in the knowledge gap regarding the microplastics in edible oil and facilitate exposure analysis of microplastics through food.
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.fpsl.2023.101104
The aim of the current study was to prepare a novel and biodegradable polylactic acid (PLA) film by the addition of different concentrations of polyolefin elastomer (POE; 10, 20 and 30 wt%), selenium nanoparticles (SeNPs; 1.5 wt%) and triethyl citrate (TEC) as plasticizer in order to modify physical and mechanical properties of the film. The SeNP with mean particle diameter of 170 nm was successfully prepared by using ascorbic acid and polyvinyl alcohol as the reducing and binding agent. The FT-IR results showed new chemical interactions among PLA matrix and incorporated POE and SeNPs. Tensile strength and Young’s Modulus of the nanocomposite films decreased by adding SeNPs and POE, whereas the elongation at break of the films significantly increased (p < 0.05). DSC analysis indicated that the crystallinity and melting temperature of PLA matrix were reduced by incorporation of SeNPs and POE. Swelling of nanocomposite films were significantly higher than that of neat PLA (p < 0.05). Adding SeNPs and POE, caused a notable reduction in water vapor permeability (WVP) of nanocomposite films (by 77% in the sample with 20% POE). Scanning electron microscopy (SEM) images confirmed the homogenous, uniform, and compact structure of the nanocomposites at 10% POE. Moreover, the anti-oxidant activity increased significantly with the incorporation of POE. Overall, the developed PLA/POE/SeNPs composite films can potentially be used for food packaging with enhanced barrier and mechanical properties.
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-06 , DOI:
10.1016/j.fpsl.2023.101093
In this study the effect of a high pressure homogenization (HPH) treatment, alone and in combination with a biodegradable polylactic acid (PLA) packaging activated with lysozyme on a smoothie made with apple, carrot and rice beverage was evaluated. In particular, the effects of treatments on the microbiological and quality characteristics of smoothies were assessed during storage at 4 and 10 °C in climatic chambers at RH of 50 %. Obtained results showed the efficacy of HPH at 100 MPa to reduce the initial cell load of mesophilic and psycothrophic aerobic bacteria, lactic acid bacteria, yeasts and aerobic spore-forming bacteria. Moreover, the combination of HPH and lysozyme activated packaging resulted in an increased antimicrobial effect against mesophilic, psychrotrophic and lactic acid bacteria during product storage at 10 °C. Yeast and spore forming bacteria showed, instead, lower cell loads independently from samples. Samples packed in active packaging, both treated and not, showed a better color retention in terms of lightness and red index, compared to control (C) ones both when stored at 4 and 10 °C. The HPH treated smoothies, both activated and not, at 4 °C remained microbiologically stable for more than 20 days. However, the use of active packaging has also allowed to reduce the microbiological proliferation during storage at 4 °C. Moreover, few differences in color indices were highlighted between samples stored at 4 °C. Obtained results indicate that the combination of HPH treatment and active packaging may represent a useful strategy to increase safety and shelf-life of vegetable smoothies.
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-20 , DOI:
10.1016/j.fpsl.2023.101103
Active food packaging materials often possess barrier, hydrophobic and antioxidant properties, which are essential for maintaining food quality and safety. In this study, low acyl gellan gum (LAGG) and high acyl gellan gum (HAGG)-bacterial cellulose (BC) composite films (LAGG-BC and HAGG-BC) were respectively prepared by incorporating BC into LAGG and HAGG. The results showed that the mechanical, barrier properties and stability of the composite films were significantly improved after incorporating with BC. However, LAGG-BC film possessed higher mechanical, hydrophobicity, barrier properties and stability than HAGG-BC film. The structural characterization results indicated that BC and LAGG showed good compatibility and intermolecular interactions, and the formed film was smooth and flat. Furthermore, the added nano-TiO2/CuO further lowered its transparency and enhanced the UV-barrier, antioxidant activity and flexibility. The application experiments proved that LAGG-BC/T-0.4 %CuO film effectively inhibited the softening, reddening, browning and rotting of fresh-cut peppers during storage, and also provided excellent anti-fogging, bending and thermal reversibility properties. Thus, LAGG-BC/T-0.4 %CuO film could be used as a packaging material for fruits and vegetables preservation.
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-06-14 , DOI:
10.1016/j.fpsl.2023.101096
Biodegradable polymers still have severe limitations in their application over wide temperature ranges. In this study, we developed coextruded bilayer biodegradable packaging suitable for either hot-filling and frozen food products. The films were realized by combining an inner layer, made of Ecovio and amorphous poly(lactide) (PLA4060) blend, providing high ductility and sealability, with an outer layer made of poly(butylene succinate) (PBS) and semicrystalline PLA4032 blend, contributing to barrier properties and thermal resistance. The concentration of each blend was optimized for the target application based on preliminary chemical-physical investigations. Then, three bilayer structures with different relative thicknesses of the layers were realized and analyzed for their mechanical, barrier, wettability, sealability and overall migration properties in the −18÷85 °C temperature range, to check their compliance with the needs of food packaging applications involving both thermal treatment and freezing. The coextruded films had functional performance generally intermediate those of the single layers and weighted on their relative thicknesses, and overall migration values complying the limits of Regulation (EU) No 10/2011 for plastic packaging intended for both hot filling process and long-term frozen food storage. Among all, the most suitable structure for the target application was the bilayer film with the largest thickness of the outer layer (i.e. 50 µm), which showed the best balance between stiffness and ductility in the explored temperature range. In particular, it displayed the lowest lowering of elastic modulus at 85 °C, which becomes equal to 135 MPa, and an elongation at break equal to 40 % at −18 °C.
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-05-20 , DOI:
10.1016/j.fpsl.2023.101091
In this study, agricultural wastes from red onions or shallots were utilized to incorporate into edible film formulation from gelatin/carboxymethyl cellulose/guar gum for the preservation of fresh beef tenderloin. Shallot tunic extract (STE) was rich in phenolics (2613.54 ± 28.96 mg gallic acid equivalent/L) and anthocyanins (69.72 ± 0.72 mg cyanidin-3-glucoside/L) with high antioxidant and antimicrobial activities against eleven pathogenic microorganisms (Gram-positive bacteria, Gram-negative bacteria and fungi), especially Citrobacter freundii, Proteus mirabilis, and Listeria monocytogenes. According to the physical characterization (SEM, XRD, FT-IR), the addition of STE into film formulation led to a more identical microstructure, lower intensity peak at 2θ of 20°, and increase in the vibration of NCO group. Regarding the microbiological quality, total plate counts of beef coated with STE-containing edible films were controlled equivalent to the uncoated beef during storage. It is noticeable that E. coli, Coliforms and Staphylococcus aureus were effectively inhibited up to seven days by coating with STE-containing films, as illustrated by their significant lower counts compared to control samples. The lipid oxidation products were maintained at levels similar to those found in the original beef (0.17–0.27 mg malondialdehyde/kg of meat) owing to the STE-enriched films' ability to inhibit lipid oxidation.
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-03-27 , DOI:
10.1016/j.fpsl.2023.101061
The air permeability test of food/drug packaging materials such as plastic film and plastic sheet is indispensable in the process of sealing and preservation. During film permeability testing, a constant temperature environment needs to be maintained. In order to obtain satisfactory thermostatic control and reduce the influence of ambient temperature on test results, it is necessary to explore the heat transfer model of the permeability testing device. Firstly, the experimental platform is constructed with a Thermo Electric Cooling as the heat source and a thermometer as the temperature measurement element. Then, the three-dimensional heat transfer model of the food and drug soft packaging material permeability testing device was established, and the analytical solution of the temperature distribution function was obtained. Finally, the simulation and test results show that the proposed model is consistent with the experimental test results, and the model errors caused by the heat insulation or heat dissipation of the device can be ignored. This work provides a theoretical basis for further research on the air permeability test of soft packaging materials.
Journal of Food Science and Technology ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.fpsl.2023.101126
The fruits and vegetables often result in shriveling, which can significantly affect the quality in terms of texture, appearance, and saleable weight during transportation and storage. In this study, fruit cucumbers (Cucumis sativus L.) were subjected to vibration followed by storing them under isothermal and non-isothermal conditions (simulated broken cold chain) for 15 days. Water movement, cell wall polysaccharides and degrading enzymes, cell wall structure of cucumbers were determined. The findings revealed that water initially migrated from the inner pericarp of cucumber. Vibration and broken cold chain damaged the fruit cell wall and cell wall polysaccharides, and increased degrading enzymes, which promoted the water movement from the tissues to the exterior, causing severe shriveling of cucumber. Firmness loss accompanied with cucumber shrivel appeared by as early as 6 days of storage after vibration (5.5 Hz), with decrease of 19.88–29.93 %. However, this phenomenon was not observed in the control cucumber until 12 days after storage with firmness of 8.22 N. Therefore, this study shows that simulated transport vibration and broken cold chain could cause intracellular damage in cucumber tissues, which expedites the process of water loss, degradation of cell wall polysaccharides and shriveling process. The study also reveals that precise temperature control and avoiding vibration of transportation in cold chain logistics of cucumbers are important in maintaining the product quality during storage and transport.
Supplementary Information
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